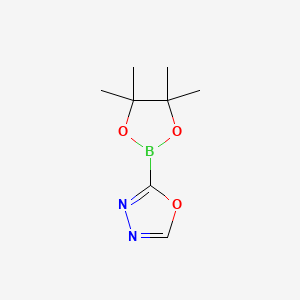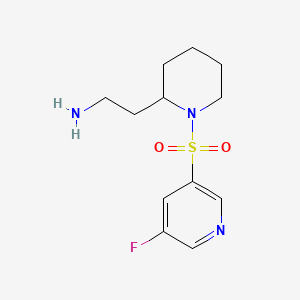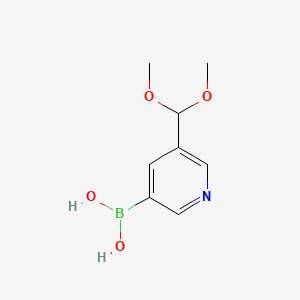
5-(Dimethoxymethyl)pyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethoxymethyl)pyridine-3-boronic acid is a chemical compound with the molecular formula C8H12BNO4 . It is a white to off-white powder .
Molecular Structure Analysis
The molecular structure of 5-(Dimethoxymethyl)pyridine-3-boronic acid can be represented by the SMILES notation: COC1=CN=CC(=C1)B(O)O . This indicates that the compound contains a pyridine ring with a boronic acid group and a dimethoxymethyl group attached.Applications De Recherche Scientifique
-
Sensing Applications
- Field : Chemistry .
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : This interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Biological Labelling and Protein Manipulation
- Field : Biochemistry .
- Application Summary : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
- Methods of Application : Boronic acids can be used for electrophoresis of glycated molecules. They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Results : This has led to the development of various biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems .
-
Preparation of HIV-1 Protease Inhibitors
- Field : Medicinal Chemistry .
- Application Summary : Boronic acids are used in the preparation of HIV-1 protease inhibitors .
- Methods of Application : The specific methods of application would depend on the specific inhibitor being synthesized .
- Results : These inhibitors have potential as cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
-
Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry .
- Application Summary : 3-Pyridinylboronic acid can be used for phosphine-free Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : The specific methods of application would depend on the specific reaction being carried out .
- Results : This method allows for regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
-
Electrophoresis of Glycated Molecules
- Field : Biochemistry .
- Application Summary : Boronic acids, including “5-(Dimethoxymethyl)pyridine-3-boronic acid”, can be used for electrophoresis of glycated molecules .
- Methods of Application : The specific methods of application would depend on the specific electrophoresis procedure being carried out .
- Results : This application allows for the separation and analysis of glycated molecules .
-
Building Materials for Microparticles
- Field : Material Science .
- Application Summary : Boronic acids are employed as building materials for microparticles for analytical methods .
- Methods of Application : The specific methods of application would depend on the specific analytical method being used .
- Results : This application allows for the creation of microparticles that can be used in various analytical methods .
-
Polymers for the Controlled Release of Insulin
- Field : Biomedical Engineering .
- Application Summary : Boronic acids are used in polymers for the controlled release of insulin .
- Methods of Application : The specific methods of application would depend on the specific polymer synthesis and insulin delivery system being used .
- Results : This application allows for the development of advanced insulin delivery systems .
Propriétés
IUPAC Name |
[5-(dimethoxymethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-7(9(11)12)5-10-4-6/h3-5,8,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNACDCFMQPHKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(OC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681667 |
Source


|
| Record name | [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethoxymethyl)pyridine-3-boronic acid | |
CAS RN |
1256346-31-2 |
Source


|
| Record name | B-[5-(Dimethoxymethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

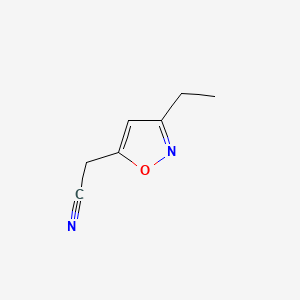

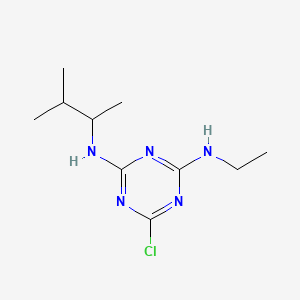
![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)
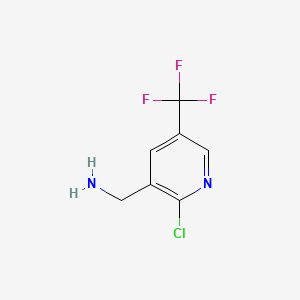
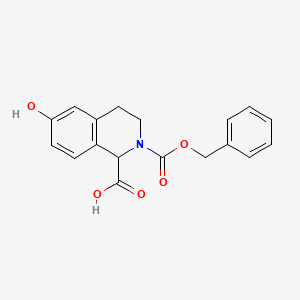
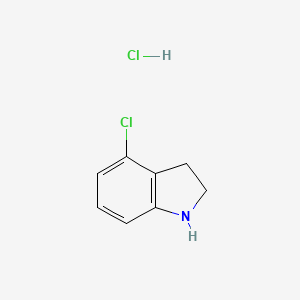
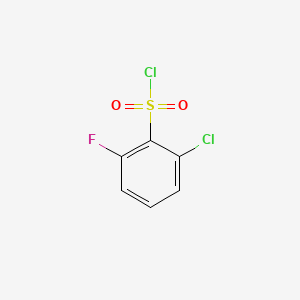
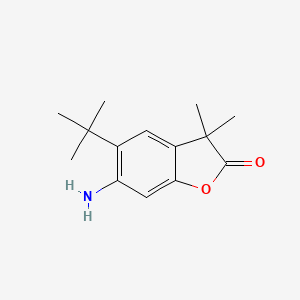
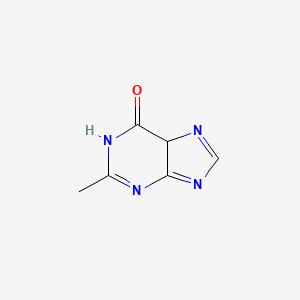
![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)
